molecular formula C22H30BrN3O B294844 N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide

N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide

Cat. No.: B294844
M. Wt: 432.4 g/mol
InChI Key: ZNQGWBMQQHTCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BZP, and it belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide is its high yield in the synthesis process. This makes it a cost-effective compound for use in laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action and to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Further research is also needed to understand the exact mechanism of action of the compound and to identify potential drug targets. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis method of N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide involves the reaction of 2-bromo-N-(2-hydroxy-5-methylphenyl)benzamide with 3-(methylamino)propylamine and benzylmethylamine in the presence of a suitable catalyst. The reaction takes place under mild conditions, and the yield of the product is high.

Scientific Research Applications

N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo.

Properties

Molecular Formula

C22H30BrN3O

Molecular Weight

432.4 g/mol

IUPAC Name

N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-2-bromobenzamide

InChI

InChI=1S/C22H30BrN3O/c1-25(16-9-17-26(2)18-19-10-4-3-5-11-19)15-8-14-24-22(27)20-12-6-7-13-21(20)23/h3-7,10-13H,8-9,14-18H2,1-2H3,(H,24,27)

InChI Key

ZNQGWBMQQHTCNE-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=CC=CC=C1Br)CCCN(C)CC2=CC=CC=C2

Canonical SMILES

CN(CCCNC(=O)C1=CC=CC=C1Br)CCCN(C)CC2=CC=CC=C2

Origin of Product

United States

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